(3R,6R)-3,6-dimethylpiperazine-2,5-dione
Overview
Description
“(3R,6R)-3,6-dimethylpiperazine-2,5-dione” is a chemical compound with the linear formula C6H10N2O2 .
Synthesis Analysis
The synthesis of a similar compound, ((3R,6R)-6-methyl-piperidin-3-yl)methanol, is described in a paper . The target is synthesized in four steps and 40% overall yield from methyl vinyl ketone and diethyl malonate. The key operation is a practical crystallization-induced dynamic resolution for the conversion of a trans/cis mixture of lactam acid 17 into the desired trans-lactam acid salt in >95% de and 91% yield .Molecular Structure Analysis
The molecular structure of a similar compound, the 4-hydroxy derivative of (3R,6R)-3-methyl-6-isopropyl-2-(4-phenylbenzylidene)cyclohexanone, has been determined by X-ray diffraction analysis .Chemical Reactions Analysis
The stereochemistry of molecules with three or more asymmetric carbons, such as “(3R,6R)-3,6-dimethylpiperazine-2,5-dione”, can be complex. Going through all the possible combinations, we come up with eight total stereoisomers - four pairs of enantiomers .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, (3R,6R)-3,6-octanediol, include a density of 0.9±0.1 g/cm3, boiling point of 240.8±8.0 °C at 760 mmHg, vapour pressure of 0.0±1.1 mmHg at 25°C, enthalpy of vaporization of 55.5±6.0 kJ/mol, and flash point of 124.5±7.2 °C .Scientific Research Applications
Synthesis and Stereochemistry
- Synthesis of Albonoursin and Derivatives : The compound has been used in the synthesis of albonoursin and unsymmetrical 3,6-diarylidenepiperazine-2,5-diones. This application highlights its versatility in organic synthesis (Gallina & Liberatori, 1974).
- Enantioselective Synthesis of Alanine : It's also instrumental in the enantioselective synthesis of both (S)- and (R)-alanine, showcasing its importance in the stereochemical control in chemical synthesis (Orena, Porzi, & Sandri, 1992).
- Characterization of Stereochemistry : The stereochemistry of derivatives of (3R,6R)-3,6-dimethylpiperazine-2,5-dione is a key area of study, contributing to our understanding of molecular structures and reactions (Marcuccio & Elix, 1985).
Catalytic and Synthetic Applications
- Asymmetric Hydrogenation : It has been used in Ir-catalyzed double asymmetric hydrogenation for the synthesis of cyclic dipeptides. This process is notable for its high yield and excellent enantioselectivity, making it valuable in pharmaceutical synthesis (Ge, Han, Wang, & Ding, 2019).
Biological and Medicinal Applications
- Antibacterial Activity : Compounds derived from (3R,6R)-3,6-dimethylpiperazine-2,5-dione have shown antibacterial activity. For instance, a study reported the isolation of a diketopiperazine from a sponge-associated microbe that exhibited antibacterial effects against Escherichia coli and Staphylococcus aureus (Bhattacharya, Lai, Saha, Selvin, & Mukherjee, 2019).
- Natural Product Synthesis : The compound is also used in the synthesis of natural products with potential biological activities. An example is the synthesis of new diketopiperazine derivatives from marine-derived actinomycete Streptomyces sp., which showed antivirus activity against influenza A (H1N1) virus (Wang, Xi, Liu, Wang, Wang, Huang, & Zhu, 2013).
Safety And Hazards
properties
IUPAC Name |
(3R,6R)-3,6-dimethylpiperazine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-3-5(9)8-4(2)6(10)7-3/h3-4H,1-2H3,(H,7,10)(H,8,9)/t3-,4-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWISPHBAYBECQZ-QWWZWVQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C(=O)N[C@@H](C(=O)N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350289 | |
Record name | (3R,6R)-3,6-dimethylpiperazine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,6R)-3,6-dimethylpiperazine-2,5-dione | |
CAS RN |
23927-13-1 | |
Record name | D-Alanine anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023927131 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3R,6R)-3,6-dimethylpiperazine-2,5-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50350289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-ALANINE ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WMN9UY0GSE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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